molecular formula C9H12FN B1344314 3-(2-Fluorophenyl)propan-1-amine CAS No. 91319-62-9

3-(2-Fluorophenyl)propan-1-amine

Cat. No. B1344314
CAS RN: 91319-62-9
M. Wt: 153.2 g/mol
InChI Key: RTVQQTKPOFRHHL-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H12FN . It has a molecular weight of 153.2 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for 3-(2-Fluorophenyl)propan-1-amine is 1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-(2-Fluorophenyl)propan-1-amine is a liquid at room temperature .

Scientific Research Applications

Blood Pressure and Toxicity Studies

Research has explored the impact of compounds like 1-(3-fluorophenyl)-2-amino-ethanol on blood pressure and toxicity. These studies found that the primary amine form of this compound exhibited significant pressor activity, which diminished with alkyl substitution of the amine. Larger amino alkyl groups led to depressor effects, with the N-isopropyl analog displaying the greatest depressor action. The toxicity of these compounds was comparatively low, with the most toxic being the depressor amines where the N-alkyl group was propyl or butyl (Lands, 1952).

Corrosion Inhibition

Some tertiary amines, including those related to 3-(2-Fluorophenyl)propan-1-amine, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These amines showed promising results, acting as anodic inhibitors and forming protective layers on the metal surface. Studies found that these compounds significantly impeded the anodic dissolution of iron, with their efficiency varying based on concentration and specific compound structure (Gao, Liang, & Wang, 2007).

Synthesis of Chromans

3-(o-Fluorophenyl)propan-1-ol, a related compound, can be effectively cyclised to form chroman. This process can occur through chromium tricarbonyl complexes or via the action of certain rhodium(III) cations. This demonstrates a potential application in the synthesis of chroman and related structures (Houghton, Voyle, & Price, 1980).

Safety And Hazards

The safety information for 3-(2-Fluorophenyl)propan-1-amine indicates that it is hazardous . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

3-(2-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVQQTKPOFRHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)propan-1-amine

CAS RN

91319-62-9
Record name 3-(2-fluorophenyl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-(2-fluorophenyl) propionitrile (9.11 g) in tetrahydrofuran (200 mL) was heated to reflux and treated with borane-methyl sulfide complex (6 mL of ˜10 M, 60 mmol). Approximately half of the volume of the reaction was then distilled off. The mixture was then cooled in a −15° C. bath and treated dropwise with ice water (100 mL). The mixture was then concentrated to a solid. The solid was then dissolved in water (100 mL) and treated with concentrated (12 N)HCl (50 mL). The mixture was heated at reflux for 1 h, cooled to ambient temperature, and equilibrated with diethyl ether (100 mL). The organic solution was removed and the resulting aqueous mixture, cooled by the addition of ice, and then basified (pH>10) by treatment with 10 N NaOH (70 mL). The resulting solution was extracted with diethyl ether (100 mL). The diethyl ether extract was removed, dried over anhydrous MgSO4, filtered and concentrated to afford 3-(2-fluorophenyl)propylamine (3.62 g (41% from 2-fluorobenzaldehyde)). GC/MS gave: m/z (rel.int.) 153 (M+, 10), 136 (100), 109 (50), and 83 (22).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TW Haugen - 2019 - ntnuopen.ntnu.no
Multimedikamentresistente bakterier er en av de største helseutfordringene verden står oven- for i dag, noe som gjør forskning og utvikling av ny antibiotika viktigere enn noen sinne. …
Number of citations: 0 ntnuopen.ntnu.no

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